molecular formula C21H13ClN2O5S2 B11505776 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid

4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid

Cat. No.: B11505776
M. Wt: 472.9 g/mol
InChI Key: SRMDTIIGNZBGNS-SXGWCWSVSA-N
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Description

4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a pyrrolidinone ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring, the pyrrolidinone ring, and the final coupling with the benzoic acid moiety. Common synthetic routes may involve:

    Formation of Thiazolidinone Ring: This can be achieved through the reaction of a suitable aldehyde with a thioamide in the presence of a base.

    Formation of Pyrrolidinone Ring: This step may involve the cyclization of a suitable dicarboxylic acid derivative.

    Coupling with Benzoic Acid Moiety: The final step involves the coupling of the intermediate with benzoic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site or allosteric sites of enzymes, thereby blocking their activity.

    Receptor Modulation: By interacting with cell surface or intracellular receptors, influencing signal transduction pathways.

    Pathway Interference: By disrupting specific biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Acetylacetone: Another compound with a diketone structure.

    Diketene: A reactive intermediate used in the synthesis of various compounds.

Uniqueness

4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid is unique due to its complex structure, which combines multiple functional groups and rings, providing a versatile platform for chemical modifications and diverse applications.

Properties

Molecular Formula

C21H13ClN2O5S2

Molecular Weight

472.9 g/mol

IUPAC Name

4-[3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C21H13ClN2O5S2/c22-13-5-1-11(2-6-13)9-16-19(27)24(21(30)31-16)15-10-17(25)23(18(15)26)14-7-3-12(4-8-14)20(28)29/h1-9,15H,10H2,(H,28,29)/b16-9-

InChI Key

SRMDTIIGNZBGNS-SXGWCWSVSA-N

Isomeric SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)N3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=S

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)N3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S

Origin of Product

United States

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